1-[4-(2-Propan-2-ylphenoxy)butyl]piperidine;hydrochloride
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Overview
Description
1-[4-(2-Propan-2-ylphenoxy)butyl]piperidine;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Propan-2-ylphenoxy)butyl]piperidine;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-propan-2-ylphenol with butyl bromide to form 4-(2-propan-2-ylphenoxy)butane. This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Propan-2-ylphenoxy)butyl]piperidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.
Scientific Research Applications
1-[4-(2-Propan-2-ylphenoxy)butyl]piperidine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Propan-2-ylphenoxy)butyl]piperidine;hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors, thereby modulating their activity. This binding can lead to various downstream effects, including changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl-4-(2-propan-2-ylphenoxy)benzene
- 1-(Propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol
Uniqueness
1-[4-(2-Propan-2-ylphenoxy)butyl]piperidine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a phenoxy group makes it particularly interesting for various applications.
Properties
IUPAC Name |
1-[4-(2-propan-2-ylphenoxy)butyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-16(2)17-10-4-5-11-18(17)20-15-9-8-14-19-12-6-3-7-13-19;/h4-5,10-11,16H,3,6-9,12-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCDBAAQAVQOBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCCCN2CCCCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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